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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and mechanism of

action for GB1908, a selective, orally available small molecule inhibitor of Galectin-1 (Gal-1).

The information presented is intended for a scientific audience and is based on publicly

available research.

Core Mechanism of Action: Targeting Galectin-1
GB1908 is a glycomimetic inhibitor that selectively targets the carbohydrate recognition domain

(CRD) of Galectin-1.[1][2] Galectin-1 is a β-galactoside-binding lectin that is often

overexpressed in the tumor microenvironment of various aggressive cancers, where its

presence is correlated with poor patient survival.[2][3] By binding to glycans on cell surface

receptors, Galectin-1 triggers a cascade of pro-tumorigenic and immunosuppressive signals.

GB1908 competitively inhibits the binding of Galectin-1 to these cell surface glycoproteins,

thereby disrupting its downstream signaling functions.

The primary anti-cancer effects of GB1908 are attributed to two key mechanisms:

Reversal of T-cell Apoptosis: Galectin-1 secreted by tumor cells can induce apoptosis

(programmed cell death) in activated T-cells, a key mechanism of immune evasion.[2][4]

GB1908 has been shown to attenuate this Galectin-1-induced T-cell apoptosis, thereby

potentially restoring anti-tumor immunity.[2][4]
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Reduction of Immunosuppressive Cytokines: Galectin-1 promotes an immunosuppressive

tumor microenvironment by stimulating the production of various cytokines. GB1908 has

been demonstrated to reduce the secretion of key immunosuppressive cytokines, including

IL-6, TNFα, IL-17A, and IFNγ.[1][5]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for GB1908 in preclinical

studies.

Table 1: Binding Affinity and In Vitro Efficacy of GB1908

Parameter Value Species Notes

Kd vs. Galectin-1 0.057 µM (57 nM) Human

Dissociation constant,

a measure of binding

affinity.[4][6]

Kd vs. Galectin-3 6.0 µM Human

Demonstrates >100-

fold selectivity for

Galectin-1 over

Galectin-3.[4][6]

IC50 (Jurkat cell

apoptosis)
850 nM Human

Concentration

required to inhibit 50%

of Galectin-1-induced

apoptosis in Jurkat T-

cells.[4][6]

Table 2: In Vivo Efficacy of GB1908
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Cancer Model Animal Model Dosing Regimen Outcome

Breast Carcinoma
Syngeneic Mouse

Model
Not Specified

Slowed tumor growth.

[2][3]

Metastatic Skin

Cutaneous Melanoma

Syngeneic Mouse

Model
Not Specified

Slowed tumor growth.

[2][3]

LL/2 Lung Carcinoma
Syngeneic Mouse

Model

30 mg/kg, twice daily

(b.i.d.)

Reduced primary

tumor growth.[4][6]

Signaling Pathways Modulated by GB1908
The anti-cancer activity of GB1908 stems from its ability to inhibit Galectin-1-mediated

signaling pathways. The following diagrams illustrate the key pathways involved.

Inhibition of Galectin-1-Induced T-Cell Apoptosis
Extracellular Galectin-1, secreted by tumor and stromal cells, crosslinks glycoproteins such as

CD7, CD43, and CD45 on the surface of activated T-cells. This clustering initiates a signaling

cascade that can lead to apoptosis through both caspase-dependent and -independent

mechanisms, in part through the activation of the NF-κB pathway. GB1908 competitively binds

to the CRD of Galectin-1, preventing this initial crosslinking event and thereby inhibiting the

downstream apoptotic signaling.
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Caption: GB1908 inhibits Galectin-1 binding to T-cell receptors, blocking apoptosis.
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Disruption of Pro-Tumorigenic Signaling in the Tumor
Microenvironment
Galectin-1 contributes to a pro-tumorigenic microenvironment by acting on various cell types,

including cancer-associated fibroblasts (CAFs) and the cancer cells themselves. One key

mechanism is the induction of Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12)

from stromal cells via the NF-κB pathway. SDF-1 then acts on cancer cells through its receptor

CXCR4 to promote migration, invasion, and metastasis. GB1908, by inhibiting Galectin-1, can

reduce SDF-1 production and thereby mitigate these pro-metastatic effects.
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Caption: GB1908 disrupts Galectin-1-mediated pro-metastatic signaling.
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Experimental Protocols
Detailed, step-by-step protocols for the specific GB1908 studies are not fully available in the

public domain. However, based on the methodologies cited, the following sections outline the

general procedures for the key experiments performed.

Jurkat T-Cell Apoptosis Assay
This assay is used to determine the ability of GB1908 to inhibit Galectin-1-induced apoptosis in

a human T-cell line.

Objective: To quantify the concentration-dependent inhibition of Gal-1-induced apoptosis by

GB1908.

General Protocol:

Cell Culture: Jurkat E6-1 cells are cultured in RPMI-1640 medium supplemented with 10%

fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

Treatment:

Cells are seeded in 96-well plates.

A dilution series of GB1908 is prepared and pre-incubated with the cells for a specified

period (e.g., 30-60 minutes).

Recombinant human Galectin-1 is then added to the wells to induce apoptosis. Control

wells include untreated cells, cells treated with Galectin-1 only, and cells treated with

GB1908 only.

Apoptosis Detection (Flow Cytometry):

After an incubation period (e.g., 4-18 hours), cells are harvested.

Cells are washed with a binding buffer and then stained with fluorescently labeled Annexin

V and a viability dye such as Propidium Iodide (PI) or 7-AAD.
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Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of

apoptotic cells. PI/7-AAD enters and stains the DNA of late-stage apoptotic or necrotic

cells with compromised membranes.

Data Analysis:

The percentage of apoptotic cells (Annexin V positive, PI/7-AAD negative) is quantified

using a flow cytometer.

The IC50 value is calculated by plotting the percentage of apoptosis against the

concentration of GB1908 and fitting the data to a dose-response curve.

In Vitro Tumor Microenvironment (BioMAP®) Assay
This assay models the complex interactions within the tumor microenvironment to assess the

effect of GB1908 on cytokine production.

Objective: To measure the effect of GB1908 on the production of immunosuppressive cytokines

in a co-culture system mimicking the tumor stroma.

General Protocol:

System Setup: A co-culture system is established, typically including:

Human peripheral blood mononuclear cells (PBMCs)

Human primary dermal fibroblasts

A human cancer cell line (e.g., H1299 non-small cell lung cancer)

Stimulation and Treatment:

The co-culture is stimulated with T-cell receptor ligands to create an inflammatory

environment representative of the tumor microenvironment.

The system is then treated with various concentrations of GB1908.

Biomarker Analysis:
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After a defined incubation period (e.g., 48 hours), the cell culture supernatants are

collected.

The levels of various protein biomarkers, including immunosuppressive cytokines (e.g., IL-

6, TNFα), are measured using methods such as ELISA.

Data Analysis: The changes in biomarker levels in the presence of GB1908 are compared to

vehicle-treated controls to determine the inhibitory effect of the compound.

Syngeneic Mouse Models of Cancer
These in vivo models are used to evaluate the anti-tumor efficacy of GB1908 in an

immunocompetent setting.

Objective: To determine if treatment with GB1908 can inhibit tumor growth in live animals with a

functional immune system.

General Protocol:

Cell Line and Animal Model:

A murine cancer cell line (e.g., LL/2 lung carcinoma, 4T1 breast carcinoma) is selected

that is syngeneic to the chosen mouse strain (e.g., C57BL/6 or BALB/c).

A specific number of cancer cells are implanted, typically subcutaneously or orthotopically,

into the mice.

Tumor Growth and Treatment:

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control (vehicle) groups.

GB1908 is administered, often orally, at a specified dose and schedule (e.g., 30 mg/kg,

twice daily).

Efficacy Measurement:
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Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

At the end of the study, tumors may be excised and weighed.

The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in

the treated group to the control group.

Workflow Diagram:

Start Culture Syngeneic
Cancer Cells

Implant Cells
into Mice

Allow Tumors
to Establish

Randomize Mice
into Groups

Administer GB1908
or Vehicle

Measure Tumor
Volume RegularlyRepeat Dosing

Endpoint Analysis
(TGI, etc.) End

Click to download full resolution via product page

Caption: Workflow for a typical syngeneic mouse model efficacy study.

Conclusion
GB1908 is a promising selective Galectin-1 inhibitor with a dual mechanism of action that

involves the reversal of T-cell apoptosis and the reduction of immunosuppressive cytokines.

Preclinical data demonstrates its potential to inhibit tumor growth in various cancer models. The

information provided in this guide summarizes the core scientific understanding of GB1908 and

provides a framework for further research and development in the field of cancer

immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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